molecular formula C6H12Cl2N4O2 B2836180 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride CAS No. 2377031-79-1

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

Cat. No. B2836180
CAS RN: 2377031-79-1
M. Wt: 243.09
InChI Key: DFJTZQDVUCKMKY-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride” is also known as β-(1,2,4-Triazol-3-yl)-DL-alanine . It has the empirical formula C5H8N4O2 and a molecular weight of 156.14 .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds involves various methods. One common method is the Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, including derivatives with modifications at the 4,5-position, have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

A series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one were synthesized and some of these compounds exhibited significant anticancer activities in vitro against different cancer cell lines. This highlights the potential of triazole derivatives in developing anticancer therapies (Saad & Moustafa, 2011).

DNA Binding and Antiproliferative Activity

Novel platinum complexes with an L-alanyl-based ligand bearing a substituted triazolyl-thione group have been synthesized. These complexes were found to bind DNA sequences and exhibited moderate cytotoxic activity on cancer cells, suggesting their potential in cancer treatment (Riccardi et al., 2019).

Synthesis and Characterization

Studies have also focused on the synthesis and structural characterization of compounds related to 1,2,4-triazole, such as the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate. These research efforts contribute to the development of new methodologies for synthesizing triazole derivatives and understanding their properties (Yan Shuang-hu, 2014).

Antimicrobial and Anti-inflammatory Agents

Further studies have explored the synthesis of 1,2,4-triazole derivatives with specific moieties, evaluating their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in both applications, underscoring the versatility of triazole derivatives in medicinal chemistry (El Shehry et al., 2010).

properties

IUPAC Name

2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJTZQDVUCKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

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